molecular formula C10H14N2 B097662 2-(Piperidin-2-yl)pyridine CAS No. 15578-73-1

2-(Piperidin-2-yl)pyridine

Cat. No.: B097662
CAS No.: 15578-73-1
M. Wt: 162.23 g/mol
InChI Key: KXRQQPIHUMSJSS-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a piperidine ring

Scientific Research Applications

2-(Piperidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

Target of Action

2-(Piperidin-2-yl)pyridine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . One of the primary targets of this compound derivatives is the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically resistant to Crizotinib . These kinases play a significant role in cell growth and proliferation, and their inhibition can lead to the suppression of cancer cell growth .

Mode of Action

The interaction of this compound with its targets involves the inhibition of the kinase activity of ALK and ROS1 . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and proliferation .

Biochemical Pathways

The inhibition of ALK and ROS1 by this compound affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are involved in cell growth, proliferation, survival, and apoptosis . The disruption of these pathways leads to the inhibition of cancer cell growth and the induction of apoptosis .

Pharmacokinetics

Piperidine derivatives are generally known for their wide range of biological activities and are commonly used in drug design . Therefore, it can be inferred that this compound likely has favorable ADME properties that contribute to its bioavailability and efficacy.

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth and the induction of apoptosis . This is achieved through the disruption of several signaling pathways involved in cell growth, proliferation, survival, and apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of halogen, carboxyl, nitro, or methyl groups on the piperidine nucleus can increase the cytotoxicity of the piperidine derivatives . Furthermore, the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . Therefore, the chemical environment and the specific functional groups present can significantly influence the action, efficacy, and stability of this compound.

Safety and Hazards

One of the retrieved papers mentions that certain piperidine derivatives can cause respiratory tract irritation and may be harmful if swallowed .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Cellular Effects

The cellular effects of 2-(Piperidin-2-yl)pyridine are not well-studied. Piperidine derivatives have been shown to have various effects on cells. For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-known. Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms. For instance, some piperidine derivatives have been found to inhibit the tubulin polymerization .

Temporal Effects in Laboratory Settings

Piperidine derivatives have been found to have various effects over time in laboratory settings .

Dosage Effects in Animal Models

Piperidine derivatives have been found to have various effects at different dosages in animal models .

Metabolic Pathways

Piperidine derivatives have been found to be involved in various metabolic pathways .

Transport and Distribution

Piperidine derivatives have been found to be transported and distributed within cells and tissues in various ways .

Subcellular Localization

Piperidine derivatives have been found to localize in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromopyridine with piperidine under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated pyridine derivatives with nucleophiles in the presence of a base.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Comparison with Similar Compounds

  • 2-(Piperidin-3-yl)pyridine
  • 2-(Piperidin-4-yl)pyridine
  • 2-(Pyrrolidin-2-yl)pyridine

Comparison: 2-(Piperidin-2-yl)pyridine is unique due to the position of the piperidine ring attachment to the pyridine ring. This structural feature influences its chemical reactivity and biological activity. Compared to 2-(Piperidin-3-yl)pyridine and 2-(Piperidin-4-yl)pyridine, the 2-position attachment provides distinct steric and electronic properties, making it suitable for specific applications in drug design and material science.

Properties

IUPAC Name

2-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRQQPIHUMSJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15578-73-1
Record name 2-(piperidin-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Piperidin-2-yl)pyridine

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